molecular formula C26H21F3N2O3S B8455387 EP4 receptor antagonist 3

EP4 receptor antagonist 3

Cat. No.: B8455387
M. Wt: 498.5 g/mol
InChI Key: ORJVBIZMAVGTIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EP4 receptor antagonist 3 is a useful research compound. Its molecular formula is C26H21F3N2O3S and its molecular weight is 498.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H21F3N2O3S

Molecular Weight

498.5 g/mol

IUPAC Name

4-[1-[[2-methyl-4-[[4-(trifluoromethyl)phenyl]methyl]thieno[3,2-b]pyrrole-3-carbonyl]amino]cyclopropyl]benzoic acid

InChI

InChI=1S/C26H21F3N2O3S/c1-15-21(23(32)30-25(11-12-25)18-8-4-17(5-9-18)24(33)34)22-20(35-15)10-13-31(22)14-16-2-6-19(7-3-16)26(27,28)29/h2-10,13H,11-12,14H2,1H3,(H,30,32)(H,33,34)

InChI Key

ORJVBIZMAVGTIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CN2CC3=CC=C(C=C3)C(F)(F)F)C(=O)NC4(CC4)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.3 g of 2-methyl-4-(4-trifluoromethyl-benzyl)-4H-thieno[3,2-b]pyrrole-3-carboxylic acid, 0.25 g of 4-(1-amino-cyclopropyl)-benzoic acid methyl ester, 0.5 g of HATU and 0.25 ml of Pr2NEt in 8 ml of DMF was stirred at room temperature for 16 h. The reaction was then diluted with 30 ml of water and extracted with 100 ml of EtOAc. The organic layer was washed with 50 ml of water and 50 ml of brine and dried over Na2SO4. The extract was filtered, and concentrated to give the crude methyl ester which was dissolved in 20 ml of 1:1 THF/MeOH and treated with 10 ml of 0.5 M aqueous LiOH solution. After stirring for 15 h at room temperature, 1 ml of AcOH was added and the reaction mixture was extracted with 75 ml of EtOAc. The organic layer was washed with 50 ml of brine, dried over Na2SO4. The extract was filtered and concentrated to give 0.25 g of the title compound as a light brown solid.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
THF MeOH
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

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